molecular formula C6H16ClN3O2S B1433971 Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride CAS No. 1788990-13-5

Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride

Cat. No.: B1433971
CAS No.: 1788990-13-5
M. Wt: 229.73 g/mol
InChI Key: BGBXETDCEVFYQH-UHFFFAOYSA-N
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Description

Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound with the molecular formula C6H15N3O2S.ClH and a molecular weight of 229.73 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as a reagent or intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically involves the reaction of piperidine with methylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to the piperidinyl group in Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride.

    Sulfamoyl Chloride: Shares the sulfonamide functional group.

    Methylamine: Contains the methylamine moiety.

Uniqueness: this compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both piperidinyl and sulfonamide groups allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-(methylsulfamoyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c1-7-12(10,11)9-6-2-4-8-5-3-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBXETDCEVFYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride

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